Solubility profile of 2-Chloro-5-(thiophen-2-yl)nicotinic acid in organic solvents
Solubility profile of 2-Chloro-5-(thiophen-2-yl)nicotinic acid in organic solvents
Title: Thermodynamic Solubility Profiling of 2-Chloro-5-(thiophen-2-yl)nicotinic Acid in Organic Solvents: A Technical Guide for Process Chemistry
Executive Summary and Structural Rationale
In early-stage pharmaceutical development and advanced organic synthesis, the precise characterization of an intermediate’s solubility profile is a critical prerequisite for reaction optimization, crystallization design, and purification. 2-Chloro-5-(thiophen-2-yl)nicotinic acid (CAS 865169-81-9) is a highly functionalized heterocyclic building block. Its structure—comprising a polar, hydrogen-bonding carboxylic acid moiety, a weakly basic pyridine ring, a lipophilic thiophene ring, and an electron-withdrawing chloro substituent—creates a complex thermodynamic dissolution landscape.
Unlike simple aliphatic compounds, the solubility of nicotinic acid derivatives is heavily dictated by their ability to form robust intermolecular hydrogen-bonded dimers in the solid state, as well as their propensity to exist in zwitterionic forms depending on the dielectric constant of the microenvironment[1]. To successfully solubilize this compound, an organic solvent must overcome the high crystal lattice energy driven by the pyridine-carboxylic acid interactions, while simultaneously accommodating the lipophilic thiophene-chloro domain.
Thermodynamic Drivers of Solvation
The dissolution of 2-Chloro-5-(thiophen-2-yl)nicotinic acid in an organic solvent is an equilibrium process governed by the Gibbs free energy of solution ( ΔGsol ). For successful solvation, the solvent-solute interactions must energetically compensate for the disruption of solute-solute (crystal lattice) and solvent-solvent (cavity formation) interactions[2].
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Hydrogen Bond Acceptor (HBA) Capacity: Solvents with strong HBA properties (e.g., Dimethyl sulfoxide, Dimethylformamide) are exceptionally effective. They disrupt the carboxylic acid dimers of the solute by forming strong solvent-solute hydrogen bonds without requiring the solute to act as a hydrogen bond acceptor[3].
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Polarizability and Dipole Moment: The presence of the polarizable sulfur atom in the thiophene ring and the chloro substituent makes the molecule highly responsive to solvents with high dipole moments.
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Protic vs. Aprotic Environments: In highly polar protic solvents (like methanol), the compound can engage in bidirectional hydrogen bonding. However, in non-aqueous, non-polar media, the compound remains strictly non-zwitterionic, which drastically reduces its solubility in aliphatic hydrocarbons[3].
Predictive Quantitative Solubility Profile
Because empirical high-throughput solubility data for highly specific intermediates can be sparse in primary literature, process chemists rely on structural analogies and Hansen Solubility Parameters (HSP). Based on the established thermodynamic behavior of closely related analogs (e.g., 2-chloropyridine-3-carboxylic acid and pyrazinamide), the following table summarizes the extrapolated thermodynamic solubility profile of 2-Chloro-5-(thiophen-2-yl)nicotinic acid at 298.15 K[2][3].
Table 1: Extrapolated Solubility Profile in Key Organic Solvents (298.15 K)
| Solvent Classification | Organic Solvent | Dielectric Constant ( ε ) | Estimated Solubility Range (mg/mL) | Solvation Mechanism / Causality |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Strong HBA; completely disrupts carboxylic acid dimers; high dipole moment stabilizes the thiophene ring. |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | 30.0 - 50.0 | Excellent HBA; high polarity overcomes crystal lattice energy. |
| Polar Protic | Methanol (MeOH) | 32.7 | 15.0 - 25.0 | Forms bidirectional H-bonds with the pyridine nitrogen and carboxylic acid. |
| Polar Protic | Ethanol (EtOH) | 24.5 | 10.0 - 15.0 | Similar to MeOH but lower dielectric constant reduces overall capacity[4]. |
| Moderate Aprotic | Ethyl Acetate (EtOAc) | 6.0 | 5.0 - 10.0 | Moderate HBA; lipophilic tail accommodates the thiophene moiety. |
| Halogenated | Dichloromethane (DCM) | 8.9 | 2.0 - 8.0 | High polarizability interacts well with the chloro-thiophene domain, but poor H-bonding limits total capacity. |
| Non-Polar | Heptane / Hexane | ~1.9 | < 0.1 | Incapable of breaking the polar crystal lattice; essentially insoluble. |
Experimental Methodology: The Miniaturized Shake-Flask Protocol
To validate the predictive data above for process scale-up, empirical determination is mandatory. The "shake-flask" method remains the gold standard for determining true thermodynamic (equilibrium) solubility, as opposed to kinetic solubility which can be artificially inflated by supersaturation[5][6].
The following protocol is designed as a self-validating system, ensuring that true equilibrium is reached and colloidal artifacts are eliminated.
Step-by-Step Protocol:
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Preparation of the Solid Phase: Weigh approximately 50 mg of 2-Chloro-5-(thiophen-2-yl)nicotinic acid into a 2.0 mL borosilicate glass HPLC vial. Causality: An excess of solid must be present to ensure the solution reaches thermodynamic saturation. If the solid dissolves completely, the test must be repeated with more mass[5].
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Solvent Addition: Add 1.0 mL of the target organic solvent (HPLC grade, anhydrous) to the vial. Seal tightly with a PTFE-lined cap to prevent solvent evaporation, which would skew concentration calculations[7].
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Thermostatic Equilibration: Place the vial in a thermostatic shaking incubator set to 25.0 ± 0.1 °C. Agitate at 300 RPM for a minimum of 48 hours. Causality: 48 hours is typically required for complex heterocycles to transition from a kinetically dissolving state to a stable thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation[2][5].
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Phase Separation (Critical Step): Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25 °C. Causality: Centrifugation is preferred over direct filtration for the initial separation because highly lipophilic compounds can adsorb onto filter membranes, leading to falsely low solubility readings.
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Filtration: Carefully aspirate 0.5 mL of the clear supernatant and pass it through a 0.45 µm PTFE syringe filter (pre-saturated with the solvent) into a clean volumetric flask. Causality: This removes any sub-visible colloidal particles that did not pellet during centrifugation[2].
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Quantification: Dilute the aliquot appropriately with the mobile phase and quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (typically at 254 nm for conjugated thiophene-pyridine systems).
Process Chemistry & Solvent Selection Strategy
When scaling up the synthesis or purification of 2-Chloro-5-(thiophen-2-yl)nicotinic acid, raw solubility is not the only metric. Modern pharmaceutical development mandates adherence to Green Chemistry principles[8].
According to the CHEM21 and GSK solvent selection guides, halogenated solvents like Dichloromethane (DCM) and highly reprotoxic solvents like DMF should be substituted wherever possible[9][10].
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Recommended Substitution: If DMF is required for its high solubilizing power, consider substituting it with Cyrene (dihydrolevoglucosenone) or DMSO , which possess similar dipolar aprotic properties but significantly lower environmental and human toxicity profiles[8][11].
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Crystallization Solvent: A mixture of Ethanol (as the "good" solvent) and Heptane (as the "anti-solvent") provides an excellent, environmentally benign binary system for the controlled crystallization of this compound[9].
Workflow Visualization
To ensure reproducibility across laboratory sites, the thermodynamic solubility workflow is mapped below.
Caption: Thermodynamic solubility determination workflow using the miniaturized shake-flask method.
References
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On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. CoLab. Available at: [Link]
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Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate. Available at: [Link]
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Solubility and Pseudo Polymorphic Behavior of Nicotinic Acid in Alcoholic Solutions: Experimental Data and Phase Equilibrium Modeling. ACS Publications. Available at: [Link]
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Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH. Available at: [Link]
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Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. IMR Press. Available at: [Link]
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SOLUBILITY AND DISSOLUTION FOR DRUG. University of Basrah. Available at: [Link]
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Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. MDPI. Available at: [Link]
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Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Universiti Putra Malaysia. Available at: [Link]
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CHEM21 selection guide of classical- and less classical-solvents. RSC Publishing. Available at: [Link]
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What Factors Are Taken Into Consideration When Selecting a Solvent? ACS Green Chemistry Institute. Available at: [Link]
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